1-Benzyl-3-fluoropyrrolidine-3-carboxylic acid

Conformational Analysis Peptide Mimetics Stereoelectronic Effects

Achieve precise conformational control in peptide drug discovery. This N-benzyl protected, 3-fluoro-β-proline scaffold is a critical 'proline switch' tool that cannot be substituted by non-fluorinated analogs. The embedded fluorine atom imposes stereoelectronic effects biasing pyrrolidine ring pucker, essential for stabilizing secondary structures like collagen triple helices and tuning metabolic stability. The orthogonal N-benzyl group allows synthetic flexibility incompatible with acid-labile protecting groups. Available in high-purity free acid form for immediate use in convergent synthesis, SAR studies, and 19F NMR metabolic investigations.

Molecular Formula C12H14FNO2
Molecular Weight 223.24 g/mol
Cat. No. B12270882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-fluoropyrrolidine-3-carboxylic acid
Molecular FormulaC12H14FNO2
Molecular Weight223.24 g/mol
Structural Identifiers
SMILESC1CN(CC1(C(=O)O)F)CC2=CC=CC=C2
InChIInChI=1S/C12H14FNO2/c13-12(11(15)16)6-7-14(9-12)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,15,16)
InChIKeyDJSWMWGHXAQKMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-3-fluoropyrrolidine-3-carboxylic acid – Sourcing Profile for a Specialized Fluorinated Pyrrolidine Building Block


1-Benzyl-3-fluoropyrrolidine-3-carboxylic acid (CAS 1279669-56-5) is a fluorinated, N-protected derivative of β-proline (pyrrolidine-3-carboxylic acid), introducing a single fluorine atom at the 3-position and a benzyl group on the ring nitrogen . This heterocyclic β-amino acid scaffold is primarily utilized as a research chemical and advanced pharmaceutical intermediate, particularly in medicinal chemistry campaigns targeting conformationally constrained peptide mimetics [1]. The compound is commercially available in free acid and hydrochloride salt forms with typical purities of 95-98% .

Non-Interchangeability of 1-Benzyl-3-fluoropyrrolidine-3-carboxylic acid in Research Procurement


The substitution of 1-Benzyl-3-fluoropyrrolidine-3-carboxylic acid with a non-fluorinated or differently protected pyrrolidine analog cannot be done casually, as the embedded fluorine atom and specific protecting group are not inert structural features. The 3-fluoro substituent is a critical conformational tool known to impose stereoelectronic effects that bias the pyrrolidine ring pucker; in the broader class of fluorinated prolines, this directly dictates the stability of secondary structures like the collagen triple helix and influences the metabolic stability of derived peptides [1]. Simultaneously, the N-benzyl group serves as a specific orthogonal protecting group, enabling synthetic steps that would be incompatible with acid-labile groups like Boc . Therefore, the precise combination of these structural elements is essential for achieving desired conformational, metabolic, or synthetic outcomes, and cannot be replicated by swapping in analogs with a missing fluorine atom or a different N-substituent.

Quantitative Differentiator Analysis for 1-Benzyl-3-fluoropyrrolidine-3-carboxylic acid Procurement


Conformational Bias Imposed by the C-3 Fluorine Substituent

The key differentiation of the target compound from its direct non-fluorinated analog, 1-benzylpyrrolidine-3-carboxylic acid, lies in the stereoelectronic effect of the fluorine atom. In the identical 3-fluoropyrrolidine scaffold, the (3R)-enantiomer is known to display a strong preference for the Cγ-exo ring pucker, while the (3S)-enantiomer favors the Cγ-endo conformation. This is a class-level inference derived from studies on 3-fluoroproline [1]. For example, in a collagen peptide model system, replacing a proline with (3R)-3-fluoroproline increased the melting temperature (Tm) of the collagen triple helix by +9 °C, whereas the (3S)-isomer had a destabilizing effect, compared to the unsubstituted proline control [1]. This demonstrates that the fluorine substitution is not merely a bioisosteric replacement but a powerful conformational switch.

Conformational Analysis Peptide Mimetics Stereoelectronic Effects

Synthetic Utility Through Orthogonal N-Benzyl Protection

A primary differentiator from the commonly available analog 3-fluoropyrrolidine-3-carboxylic acid (CAS 1228634-93-2) is the presence of the N-benzyl protecting group. The benzyl group is orthogonal to base-labile (e.g., Fmoc) and acid-labile (e.g., Boc) protecting groups commonly used in peptide synthesis. The standard method for its removal is hydrogenolysis (e.g., H2, Pd/C), which proceeds quantitatively under neutral conditions. In contrast, the direct, unprotected analog 3-fluoropyrrolidine-3-carboxylic acid would require an additional selective protection/deprotection sequence, adding synthetic steps and potentially compromising yield.

Organic Synthesis Protecting Group Strategy Peptide Chemistry

Procurement-Relevant Quality Specifications vs. a Direct Commercial Analog

From a procurement perspective, a verifiable differentiator against a close commercial analog is the documented purity and form. The target compound's hydrochloride salt (CAS 2307552-72-1) is offered with a certified purity of 98% by a major vendor , whereas the free acid form (CAS 1279669-56-5) is commonly listed at 95% purity . This specification directly impacts the required quality for subsequent reactions, as a higher purity salt form often has better handling characteristics and is easier to weigh stoichiometrically for sensitive coupling reactions.

Quality Control Procurement Specification Building Block

Optimized Application Inventory for 1-Benzyl-3-fluoropyrrolidine-3-carboxylic acid Based on Evidence Profile


Design and Synthesis of Conformationally Locked Peptide Mimetics

The most compelling use case, supported by its fluorine-induced conformational bias, is as a 'proline switch' in peptide mimetic design. Researchers can incorporate this scaffold to force a peptide backbone into a desired conformation, such as stabilizing a collagen-like triple helix [1]. The procured compound, after hydrogenolytic removal of the benzyl group, yields 3-fluoroproline, which can then be incorporated into a peptide sequence to predictably increase or decrease its thermal stability based on the chosen enantiomer. The N-benzyl protected form is ideal for this flow as it permits safe, orthogonal deprotection after peptide coupling steps.

Medicinal Chemistry Hit-to-Lead Optimization with 19F NMR Reporting

The intrinsic fluorine atom serves as a sensitive probe for 19F NMR spectroscopy, a high-value technique in fragment-based drug discovery and metabolism studies [2]. This compound can be used to synthesize fluorinated analogs of lead compounds. The single fluorine label acts as a silent reporter to monitor binding events, conformational changes, and oxidative metabolism in a way that the non-fluorinated 1-benzyl-pyrrolidine-3-carboxylic acid cannot. The benzyl-protected form is directly amenable to synthetic manipulation, where the 19F signal provides real-time feedback on reaction progress and product identity.

Manufacture of Advanced Pharmaceutical Intermediates via Orthogonal Protection

For process chemistry groups, this building block is well-suited for convergent synthesis routes requiring orthogonal protective group strategies. The N-benzyl group remains stable under a range of nucleophilic and basic conditions used to modify the carboxylic acid functionality, conditions that would typically remove a Boc group [3]. The 98% purity available for the hydrochloride salt form ensures reliable stoichiometry for scale-up , mitigating the risk of process deviations. This positions it as a superior late-stage intermediate over the less pure free acid or the wholly unprotected 3-fluoropyrrolidine-3-carboxylic acid.

Investigation of Fluorine Steric and Electronic Effects on Biological Activity

In a structure-activity relationship (SAR) study, precise molecular editing is critical. This compound allows for the direct, single-atom exchange of a hydrogen for a fluorine at a sterically sensitive position, acting as a hydrogen surrogate while substantially altering the electronics and pKa of the adjacent carboxylic acid [2]. When compared to the parent 1-benzylpyrrolidine-3-carboxylic acid, this fluorinated analog enables a SAR team to deconvolute the steric from the electronic contributions of a substituent—a level of mechanistic inquiry impossible with the non-fluorinated compound alone.

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